molecular formula C8H10N2O B13939623 1-Pyrimidin-2-ylbutan-1-one CAS No. 53342-24-8

1-Pyrimidin-2-ylbutan-1-one

Cat. No.: B13939623
CAS No.: 53342-24-8
M. Wt: 150.18 g/mol
InChI Key: VOCQXESYDQGANX-UHFFFAOYSA-N
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Description

1-Pyrimidin-2-ylbutan-1-one is a heterocyclic compound that contains a pyrimidine ring attached to a butanone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyrimidin-2-ylbutan-1-one can be synthesized through various methods. One common approach involves the reaction of pyrimidine derivatives with butanone under specific conditions. For example, the reaction of pyrimidine with butanone in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrimidin-2-ylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

1-Pyrimidin-2-ylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Pyrimidin-2-ylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

  • 2-Butyrylpyridine
  • 2-Pyridinylpropyl ketone
  • 1-(2-Pyridinyl)-1-butanone

Comparison: 1-Pyrimidin-2-ylbutan-1-one is unique due to its specific structure and the presence of a pyrimidine ring, which imparts distinct biological activities compared to similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

CAS No.

53342-24-8

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-pyrimidin-2-ylbutan-1-one

InChI

InChI=1S/C8H10N2O/c1-2-4-7(11)8-9-5-3-6-10-8/h3,5-6H,2,4H2,1H3

InChI Key

VOCQXESYDQGANX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=NC=CC=N1

Origin of Product

United States

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